molecular formula C9H9NO5 B2395983 Methyl 2-methoxy-3-nitrobenzoate CAS No. 90564-26-4

Methyl 2-methoxy-3-nitrobenzoate

Cat. No.: B2395983
CAS No.: 90564-26-4
M. Wt: 211.173
InChI Key: PDQVHYWBXXTBTM-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-3-nitrobenzoate is an organic compound with the molecular formula C9H9NO5. It is a colorless to slightly yellow crystalline powder, commonly used as an intermediate in organic synthesis and as a reagent in various chemical reactions . This compound is known for its applications in the synthesis of other organic compounds and its role in scientific research.

Mechanism of Action

Mode of Action

. Nitration is a chemical process where a nitro group is added to a molecule, which can significantly alter the molecule’s properties and interactions with other molecules. This process can lead to various changes in the biochemical pathways within a cell or organism.

Biochemical Pathways

. The addition of a nitro group to a molecule can affect its interactions with other molecules, potentially disrupting or altering biochemical pathways. The exact effects would depend on the specific pathways present in the cells or organisms the compound is applied to.

Result of Action

. This can lead to various changes within a cell or organism, potentially affecting cell function, gene expression, or other cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methoxy-3-nitrobenzoate is typically synthesized by the nitration of methyl 2-methoxybenzoate. The process involves the following steps:

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of alternative catalysts and solvents to improve yield and reduce environmental impact. For example, acetic anhydride can be used as a catalyst instead of sulfuric acid to enhance reaction selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methoxy-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: Methyl 2-methoxy-3-nitrobenzoate is unique due to the presence of both a methoxy and a nitro group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties compared to other similar compounds. For instance, the methoxy group increases the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions .

Properties

IUPAC Name

methyl 2-methoxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8-6(9(11)15-2)4-3-5-7(8)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQVHYWBXXTBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90564-26-4
Record name Methyl 2-methoxy-3-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of methyl 2-hydroxy-3-nitrobenzoate (26.8 g, 136 mmol) in DMF (200 mL) was added K2CO3 (61 g, 440 mmol). Then iodomethane (62 g, 436 mmol) was added dropwise to the mixture at rt. The mixture was stirred at 45° C. for 5 h. Then the mixture was cooled to rt and water was added. The reaction mixture was extracted with EtOAc (500 mL×2). The combined organic layers were washed with water successively, dried over Na2SO4, filtered and concentrated under reduced pressure to give the title compound of Step B (28.4 g, 98.8% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.10 (dd, J=1.8 Hz, 8.4 Hz, 1H), 8.00 (dd, J=1.3 Hz, 8.2 Hz, 1H), 7.40 (dd, J=8.2 Hz, 8.4 Hz, 1H), 3.87 (s, 3H), 3.85 (s, 3H).
Quantity
26.8 g
Type
reactant
Reaction Step One
Name
Quantity
61 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98.8%

Synthesis routes and methods II

Procedure details

A solution of 15 g of 2-hydroxy-3-nitro-benzoic acid in 200 ml of N,N-dimethylformamide was treated with 58.1 g of iodomethane and 56.6 g of potassium carbonate, and the resultant heterogeneous mixture was stirred and heated to 45° C. for 20 hr. The mixture was cooled to room temperature, poured into ether, washed with water, washed with saturated sodium carbonate solution, washed with water, dried over magnesium sulfate, evaporated, and 14.2 g of 2-methoxy-3-nitro-benzoic acid methyl ester obtained as an oil which crystallized to a white solid. ##STR135##
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
58.1 g
Type
reactant
Reaction Step One
Quantity
56.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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